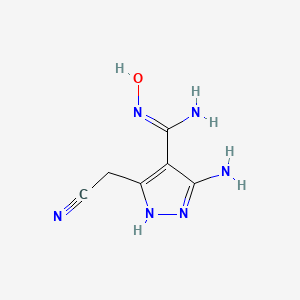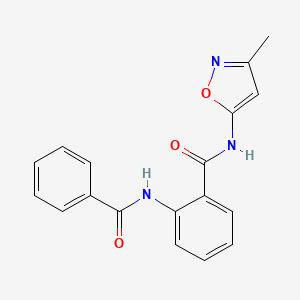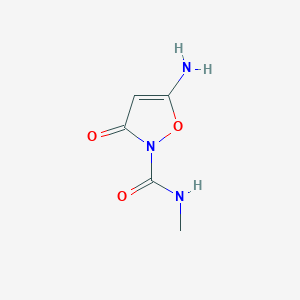![molecular formula C27H24NP B12884918 Benzeneethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- CAS No. 191733-03-6](/img/structure/B12884918.png)
Benzeneethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(Diphenylphosphino)benzylidene)-2-phenylethanamine is an organic compound that features a phosphine group attached to a benzylidene moiety. This compound is of interest due to its potential applications in coordination chemistry and catalysis. The presence of both phosphine and imine functionalities makes it a versatile ligand for various metal complexes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Diphenylphosphino)benzylidene)-2-phenylethanamine typically involves the condensation reaction between 2-(diphenylphosphino)benzaldehyde and 2-phenylethanamine. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) under mild conditions with the aid of molecular sieves to remove water formed during the reaction . The reaction can be represented as follows:
2-(Diphenylphosphino)benzaldehyde+2-Phenylethanamine→N-(2-(Diphenylphosphino)benzylidene)-2-phenylethanamine+H2O
Industrial Production Methods
While specific industrial production methods for N-(2-(Diphenylphosphino)benzylidene)-2-phenylethanamine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(Diphenylphosphino)benzylidene)-2-phenylethanamine can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The compound can participate in substitution reactions, particularly in the presence of metal catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Metal catalysts like palladium or nickel are often employed in cross-coupling reactions.
Major Products
Oxidation: Formation of phosphine oxides.
Reduction: Formation of N-(2-(Diphenylphosphino)benzyl)-2-phenylethanamine.
Substitution: Various substituted derivatives depending on the reactants used.
Aplicaciones Científicas De Investigación
N-(2-(Diphenylphosphino)benzylidene)-2-phenylethanamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in catalysis for various organic transformations, including cross-coupling reactions
Mecanismo De Acción
The mechanism of action of N-(2-(Diphenylphosphino)benzylidene)-2-phenylethanamine primarily involves its role as a ligand. It coordinates with metal centers through the phosphine and imine groups, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical reactions. The molecular targets are typically metal ions, and the pathways involve coordination and subsequent activation of substrates.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-(Diphenylphosphino)benzylidene)cyclohexylamine
- N-(2-(Diphenylphosphino)benzylidene)benzylamine
Uniqueness
N-(2-(Diphenylphosphino)benzylidene)-2-phenylethanamine is unique due to the presence of both a phosphine and an imine group, which allows it to act as a bidentate ligand. This dual functionality enhances its ability to stabilize metal complexes and participate in a wider range of catalytic reactions compared to similar compounds that may only have one functional group .
Propiedades
Número CAS |
191733-03-6 |
|---|---|
Fórmula molecular |
C27H24NP |
Peso molecular |
393.5 g/mol |
Nombre IUPAC |
1-(2-diphenylphosphanylphenyl)-N-(2-phenylethyl)methanimine |
InChI |
InChI=1S/C27H24NP/c1-4-12-23(13-5-1)20-21-28-22-24-14-10-11-19-27(24)29(25-15-6-2-7-16-25)26-17-8-3-9-18-26/h1-19,22H,20-21H2 |
Clave InChI |
KWBVHRQKJDZOLZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCN=CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Heptafluoropropyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12884850.png)


![N-{(1E)-3-Anilino-1-[5-(dimethylamino)-2-furyl]-3-oxo-1-propen-2-yl}benzamide](/img/structure/B12884872.png)
![2-(Bromomethyl)-7-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12884884.png)



![5-{[2-(2,4-Dimethoxyphenyl)ethyl]amino}-2-benzofuran-1(3H)-one](/img/structure/B12884902.png)


![(1S,3AR,5S,6aS)-octahydrocyclopenta[c]pyrrole-1,5-dicarboxylic acid](/img/structure/B12884924.png)
![N,N-dimethylbenzo[c]isoxazol-5-amine](/img/structure/B12884931.png)
![1-Ethyl-3-(m-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12884940.png)
